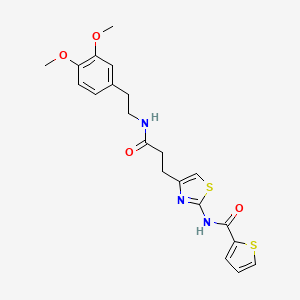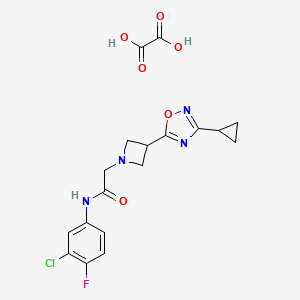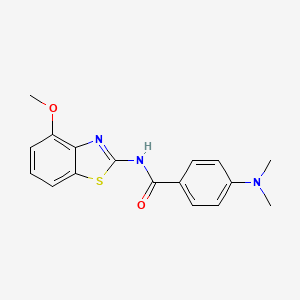![molecular formula C15H12F3NO3 B2632711 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 303769-15-5](/img/structure/B2632711.png)
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .
Physical And Chemical Properties Analysis
The molecular weight of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is 311.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
This compound, part of the broader class of substances known as Schiff bases, is notable for its versatile applications in scientific research. Schiff bases are formed from the condensation of an aldehyde or ketone with a primary amine, resulting in a compound with a carbon-nitrogen double bond. The significance of these compounds lies in their multifaceted roles, including serving as intermediates in organic synthesis, ligands in coordination chemistry, and potential pharmacophores in medicinal chemistry.
Antibacterial and Antioxidant Activities
Research has demonstrated that certain Schiff bases, including variants of the compound , exhibit significant antibacterial and antioxidant activities. For instance, substituted tridentate salicylaldimines have been synthesized and screened against multi-drug resistance Gram-positive and Gram-negative organisms, showcasing notable antibacterial efficacy. Their antioxidant capacities, determined through assays like the phosphomolybdenum assay, further underscore their potential in combating oxidative stress-related disorders (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Optoelectronic and Nonlinear Optical (NLO) Applications
Another avenue of research highlights the compound's relevance in the field of optoelectronics and nonlinear optics. The crystalline structure, determined through single-crystal X-ray diffraction, along with quantum chemical calculations, has provided insights into the electronic properties and stability of these compounds. Notably, their significant hardness, global softness, and NLO properties, such as high values of linear polarizability and second-order hyperpolarizability, make them promising candidates for applications in NLO devices (Ashfaq et al., 2022).
Anticancer Research
The compound's derivatives have also been investigated for their anticancer activity, particularly against breast cancer cells. Although the activity may be classified as weak based on certain metrics, such as IC50 values, this line of research opens up possibilities for the development of novel anticancer agents. The stability and characterization of these compounds, through various analytical techniques, lay the groundwork for further exploration of their therapeutic potential (Sukria et al., 2020).
Environmental and Catalytic Applications
In the realm of environmental science, Schiff bases have been utilized for the adsorption and magnetic solid-phase extraction of heavy metals, such as cadmium and lead, demonstrating their potential in pollution remediation efforts. The modification of magnetite with Schiff bases for this purpose underscores the adaptability and functional utility of these compounds in addressing environmental contaminants (El-Sheikh, Nofal, & Shtaiwi, 2019).
Propriétés
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXNIWSEGYIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)

![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2632635.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)
![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2632640.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)


![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2632649.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)